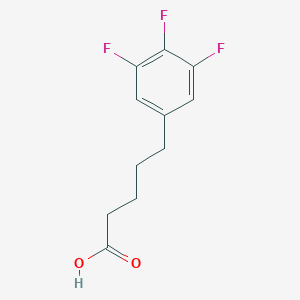
5-(3,4,5-Trifluorophenyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4,5-Trifluorophenyl)pentanoic Acid is an organic compound characterized by the presence of a pentanoic acid chain attached to a trifluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trifluorophenyl)pentanoic Acid typically involves the reaction of 3,4,5-trifluorophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to obtain an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions with high yields. The process may include steps such as hydrogenation, diazotization, and fluorination, ensuring the efficient conversion of raw materials into the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4,5-Trifluorophenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
5-(3,4,5-Trifluorophenyl)pentanoic Acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mécanisme D'action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluorophenylacetic Acid
- 2,4,5-Trifluorophenylacetic Acid
- 3,4,5-Trifluorophenylboronic Acid
Uniqueness
5-(3,4,5-Trifluorophenyl)pentanoic Acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
5-(3,4,5-trifluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H11F3O2/c12-8-5-7(6-9(13)11(8)14)3-1-2-4-10(15)16/h5-6H,1-4H2,(H,15,16) |
Clé InChI |
CPLIWAPNDWBELJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
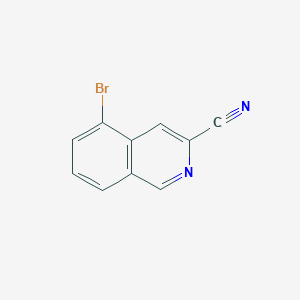
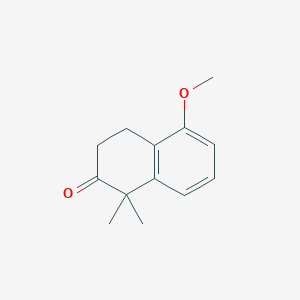
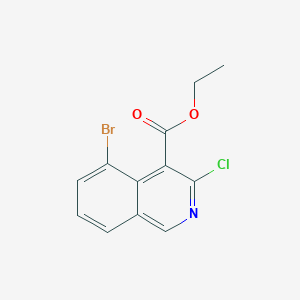
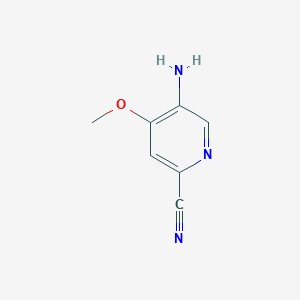
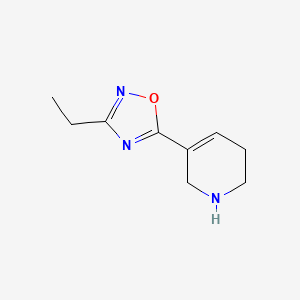
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)

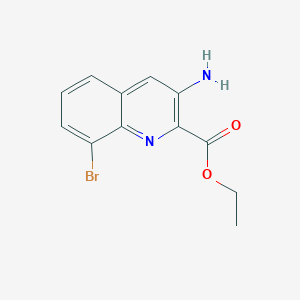
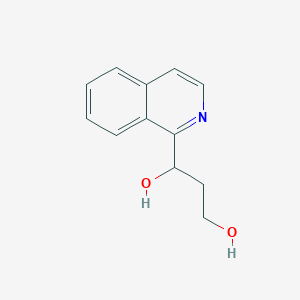
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)

